molecular formula C4H3BrN2OS B8366820 2-Bromo-4-formamidothiazole

2-Bromo-4-formamidothiazole

Cat. No. B8366820
M. Wt: 207.05 g/mol
InChI Key: UOIHSWATSXPTQQ-UHFFFAOYSA-N
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Patent
US04148904

Procedure details

Acetic anhydride (100 ml) was cooled to 0° C. and treated with 98% formic acid (50 ml.). The resulting mixture was heated at 50° C. for 15 minutes then cooled to 0° C. To this solution of formic-acetic anhydride was added 4-amino-2-bromothiazole hydrobromide (26 g, 0.1 m) followed dropwise by pyridine (25 ml.). The reaction mixture was allowed to stand for 1 hour at room temperature then poured onto 20% aqueous sodium acetate solution (500 ml). The resulting crystals were removed by filtration, washed once with water (100 ml) then recrystallised from ethanol to give the 2-bromo-4-formamidothiazole (12 g, 58%). m.p. 167° C. d. (Found: C, 23.55; H, 1.6; N, 13.45. C4H3N2BrOS requires C, 23.2; H, 1.45; N, 13.5%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])C)(=O)C.C(OC=O)(=O)C.Br.[NH2:15][C:16]1[N:17]=[C:18]([Br:21])[S:19][CH:20]=1.C([O-])(=O)C.[Na+]>N1C=CC=CC=1.C(O)=O>[Br:21][C:18]1[S:19][CH:20]=[C:16]([NH:15][CH:5]=[O:7])[N:17]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=O
Name
Quantity
26 g
Type
reactant
Smiles
Br.NC=1N=C(SC1)Br
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The resulting crystals were removed by filtration
WASH
Type
WASH
Details
washed once with water (100 ml)
CUSTOM
Type
CUSTOM
Details
then recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1SC=C(N1)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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